Ethyl 3-methyl-4-methoxy-d3-benzoate
Description
Ethyl 3-methyl-4-methoxy-d3-benzoate (C₁₁H₁₁D₃O₃) is a deuterated benzoate ester featuring a methoxy-d3 (OCD₃) group at the 4-position and a methyl group at the 3-position of the aromatic ring. The ethyl ester group distinguishes it from methyl ester analogs, influencing lipophilicity and hydrolysis stability. The deuterium substitution in the methoxy group is strategically employed to enhance spectroscopic utility, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS), where isotopic labeling minimizes signal overlap and improves metabolic tracer studies .
This compound’s synthesis likely involves Williamson ether synthesis using deuterated methyl iodide (CD₃I) to introduce the OCD₃ group, followed by esterification with ethanol. Such deuteration protocols are standard in preparing isotopically labeled standards for analytical chemistry .
Properties
IUPAC Name |
ethyl 3-methyl-4-(trideuteriomethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-11(12)9-5-6-10(13-3)8(2)7-9/h5-7H,4H2,1-3H3/i3D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOFKKQGGVSOLX-HPRDVNIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-4-methoxy-d3-benzoate typically involves the esterification of 3-methyl-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-4-methoxy-d3-benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-methyl-4-methoxybenzoic acid.
Reduction: Formation of 3-methyl-4-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
Ethyl 3-methyl-4-methoxy-d3-benzoate is used in a variety of scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-4-methoxy-d3-benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Functional Group Effects
The table below compares Ethyl 3-methyl-4-methoxy-d3-benzoate with six structurally related benzoate esters, highlighting substituent differences and their implications:
*Estimated based on non-deuterated analog (194.2 g/mol) + 3 deuterium atoms.
Key Observations:
- Deuterium Effects: The OCD₃ group in this compound increases molecular weight by ~3 amu compared to its non-deuterated counterpart, critical for distinguishing isotopic patterns in MS .
- Ester Group Stability : Ethyl esters exhibit slower hydrolysis rates than methyl esters under physiological conditions, enhancing in vivo stability for tracer applications .
- Substituent Reactivity : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, facilitating nucleophilic substitution, while electron-donating groups (e.g., benzyloxy in ) enhance aromatic stability.
Physicochemical and Spectroscopic Properties
- Lipophilicity : Ethyl esters (logP ~2.5) are more lipophilic than methyl esters (logP ~2.0), improving membrane permeability.
- NMR : The OCD₃ group eliminates proton signals at ~3.8 ppm (methoxy-H), simplifying spectral interpretation .
- Melting Points : Methyl esters (e.g., , mp ~120°C) generally have higher melting points than ethyl analogs due to stronger crystal packing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
